N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-12-17(13(2)21-18(20-12)23-9-3-4-10-23)22-16(24)11-14-5-7-15(19)8-6-14/h5-8H,3-4,9-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDZCMQSUMFESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Dimethyl and Pyrrolidinyl Groups: The dimethyl and pyrrolidinyl groups are introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Fluorophenyl Acetamide Moiety: The final step involves the acylation of the pyrimidine derivative with 4-fluorophenyl acetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity products.
Quality Control: Rigorous testing and validation to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes or Receptors: Modulating their activity.
Inhibiting or Activating Signaling Pathways: Affecting cellular processes.
Interfering with DNA or RNA: Altering gene expression or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Acetamides
The pyrimidine core is a critical feature shared with compounds such as N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate (). While both compounds share an acetamide linkage, the target compound substitutes the pyrimidine’s 2-position with pyrrolidine and introduces 4,6-dimethyl groups, enhancing lipophilicity.
Fluorophenyl-Substituted Analogs
The 4-fluorophenyl moiety is shared with N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (). Both compounds feature a fluorinated phenylacetamide chain, but the benzothiazole heterocycle in replaces the pyrimidine-pyrrolidine system. Benzothiazoles are known for their electron-deficient aromatic systems, which may enhance π-π stacking interactions with biological targets compared to pyrimidines.
Pyrrolidine-Containing Derivatives
The pyrrolidine substituent at the pyrimidine’s 2-position is structurally analogous to N-(4-(6-(1H-pyrrol-1-yl)indolin-1-yl)-3-cyanoquinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (). Both compounds incorporate nitrogen-rich heterocycles (pyrrolidine/pyrrole), which are often utilized to modulate solubility and bioavailability. However, the quinoline-indole scaffold in introduces a larger planar aromatic system, which may confer stronger intercalation properties in DNA-targeting applications compared to the smaller pyrimidine core .
Key Structural and Functional Differences
Table 1: Comparative Analysis of Structural Features
Table 2: Hypothesized Pharmacokinetic Properties
Biological Activity
N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions. The final product is obtained through the reaction with 4-fluorophenyl acetamide. The compound's structure includes a pyrimidine ring, a pyrrolidine moiety, and a fluorinated phenyl group, which contribute to its biological activity.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 2-chloropyrimidine + pyrrolidine | Basic conditions (e.g., potassium carbonate) |
| 2 | Intermediate + 4-fluorophenyl acetamide | Reflux in organic solvent (e.g., DMF) |
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, pyrimidine derivatives have been shown to possess antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyrrolidine ring enhances the interaction with biological targets, potentially increasing efficacy.
Anticancer Potential
This compound has been investigated for its potential as a therapeutic agent in cancer treatment. Studies suggest that similar compounds can act as kinase inhibitors, specifically targeting pathways involved in tumor growth . The fluorinated phenyl group may enhance lipophilicity and improve blood-brain barrier penetration, making it a candidate for treating central nervous system tumors .
3. Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
- Study on Antibacterial Activity : A study reported that pyrimidine derivatives showed minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
- Anticancer Activity : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low nanomolar range against various cancer cell lines, suggesting they may effectively inhibit cancer cell proliferation .
4. Conclusion
This compound is a promising compound with diverse biological activities, particularly in antimicrobial and anticancer applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling.
- Catalyst Screening : Use 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity .
How should researchers characterize the compound's purity and structural integrity?
Basic Research Question
Methodological Workflow :
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify proton environments (e.g., δ 2.03 ppm for CH₃, δ 7.28–7.5 ppm for aromatic protons) .
- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and pyrimidine ring carbons .
Liquid Chromatography-Mass Spectrometry (LC-MS) : Verify molecular weight (e.g., m/z 362.0 [M+H]⁺) and purity (>95%) .
X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., monoclinic P2₁/c space group, R factor <0.05) .
Data Cross-Validation : Compare experimental and computed spectra (e.g., PubChem CID 2094909) to detect impurities .
How can researchers resolve contradictions in solubility data across different studies?
Advanced Research Question
Contradiction Analysis : Discrepancies may arise from solvent polarity, temperature, or polymorphic forms.
Methodological Approach :
Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) at 25–37°C .
Polymorph Characterization : Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms .
Hydrogen Bonding Analysis : Evaluate crystal structures for intermolecular interactions (e.g., N–H⋯O bonds) that affect solubility .
Example : A study reported 12 mg/mL in DMSO but <1 mg/mL in water. This aligns with hydrophobic substituents (4-fluorophenyl, pyrrolidine) dominating solubility behavior .
What in silico strategies can predict the compound's pharmacokinetics and target binding?
Advanced Research Question
Computational Workflow :
Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The pyrrolidine and fluorophenyl groups show strong hydrophobic binding .
ADMET Prediction : Tools like SwissADME estimate:
- Lipophilicity : LogP ~3.2 (moderate permeability).
- Metabolic Stability : CYP3A4 susceptibility due to methyl groups .
Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess target residence time .
Validation : Compare with in vitro assays (e.g., microsomal stability) to refine models .
How do structural modifications to the pyrimidine core affect biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
Q. Experimental Design :
- Synthesize analogs with substituents (e.g., Cl, Br) at the pyrimidine 2-position.
- Test against enzyme panels (IC₅₀) and correlate with steric/electronic parameters (Hammett constants) .
What strategies mitigate crystallization challenges during scale-up?
Advanced Research Question
Methodological Solutions :
Seeding : Introduce pure crystal seeds to control nucleation .
Antisolvent Addition : Use ethanol/water mixtures to induce crystallization .
Polymorph Screening : High-throughput screening (HTS) with 96-well plates to identify stable forms .
Case Study : A scale-up from 1 g to 100 g batch reduced yield from 81% to 67% due to amorphous precipitation. Adjusting cooling rates (+0.1°C/min) restored crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
